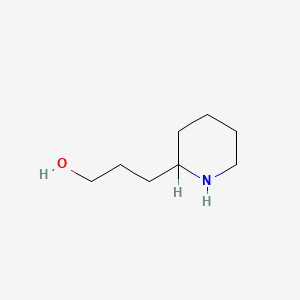
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile
Overview
Description
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile is an organic compound with the molecular formula C17H17N3O. It is a white to light yellow crystalline solid that has been extensively studied for its various properties and applications in scientific research and industry. This compound is primarily used in the field of organic synthesis and serves as an intermediate for the preparation of biologically active organic compounds .
Preparation Methods
The synthesis of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile involves several steps:
Reaction of Benzoyl Chloride with Heptanediamine: Benzoyl chloride reacts with heptanediamine in an organic solvent to generate an amide derivative of heptanediamine.
Reaction with Cyanoethyl Chloride: Under basic conditions, the amide derivative of heptanediamine is reacted with cyanoethyl chloride to produce this compound.
Purification: The product is purified by crystallization, filtration, and washing to obtain the target compound.
Chemical Reactions Analysis
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and bases. The conditions vary depending on the desired reaction.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It has been used as a probe for studying molecular recognition and biological systems.
Medicine: This compound is involved in the preparation of biologically active organic compounds, such as anti-inflammatory drugs and anti-cancer drugs.
Industry: It serves as an intermediate for materials and is used in the synthesis of important intermediates in the drug synthesis process.
Mechanism of Action
The mechanism of action of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in drug synthesis or as a probe in biological studies. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile can be compared with other similar compounds:
Properties
IUPAC Name |
4-benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-12-4-9-17(10-5-13-19,11-6-14-20)16(21)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSOIFOTLJQHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC#N)(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201586 | |
| Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-96-1 | |
| Record name | 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacylidynetripropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacylidynetripropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-TRIS(2-CYANOETHYL)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYL-4-(2-CYANOETHYL)HEPTANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8DCS3ZXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C17H17N3O []. Using this information, the molecular weight can be calculated as approximately 279.34 g/mol.
Q2: What interesting structural features were observed in the crystal structure of this compound?
A2: The research paper highlights that the crystal structure of this compound contains two molecules in the asymmetric unit with slight conformational differences []. Interestingly, all bonds between the methylenic carbon atoms exhibit antiperiplanar conformations except for one, which adopts a synclinal conformation. Additionally, the carbonyl bond demonstrates a 32° twist out of the plane of the phenyl ring and a synperiplanar orientation relative to one of the methylenic carbon atoms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)









